Cas no 1448053-26-6 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide)

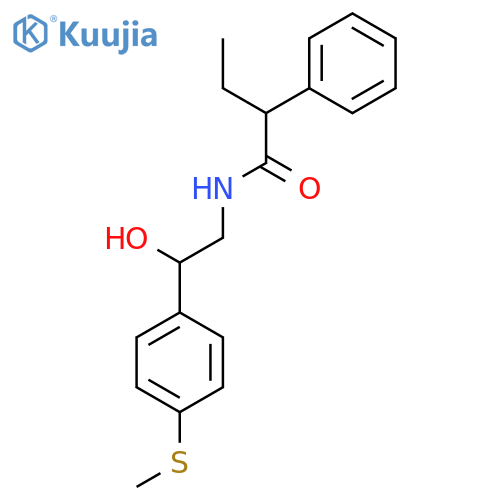

1448053-26-6 structure

商品名:N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide 化学的及び物理的性質

名前と識別子

-

- N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide

- N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2-PHENYLBUTANAMIDE

- 1448053-26-6

- N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenylbutanamide

- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide

- AKOS024555834

- F6414-2066

-

- インチ: 1S/C19H23NO2S/c1-3-17(14-7-5-4-6-8-14)19(22)20-13-18(21)15-9-11-16(23-2)12-10-15/h4-12,17-18,21H,3,13H2,1-2H3,(H,20,22)

- InChIKey: LGHFYVBATZEIFK-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=CC=1)C(CNC(C(C1C=CC=CC=1)CC)=O)O

計算された属性

- せいみつぶんしりょう: 329.14495015g/mol

- どういたいしつりょう: 329.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 74.6Ų

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6414-2066-5mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-30mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-5μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-100mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-10mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-10μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-1mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-2μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-20μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2066-20mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |

1448053-26-6 | 20mg |

$99.0 | 2023-09-09 |

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

1448053-26-6 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量